
1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an isonicotinoylpiperidinyl moiety, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperidinyl Intermediate:
Starting Materials: 4-piperidone and isonicotinic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent to form the isonicotinoylpiperidinyl intermediate.
-
Coupling with Ethoxyphenyl Isocyanate:
Starting Materials: The isonicotinoylpiperidinyl intermediate and 2-ethoxyphenyl isocyanate.
Reaction Conditions: The coupling reaction is typically performed in an inert atmosphere, such as nitrogen, using a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
The compound 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the primary applications of this compound is as an inhibitor of soluble epoxide hydrolase (sEH). sEH is implicated in several disease states due to its role in metabolizing fatty acid epoxides, which are involved in inflammatory processes. Research indicates that modifications to the urea core structure can enhance the potency and solubility of sEH inhibitors, making them more effective in therapeutic contexts .
Anti-Cancer Activity
Studies have demonstrated that compounds with similar structures exhibit anti-cancer properties. The introduction of specific substituents can significantly affect the compound's ability to inhibit tumor growth. For instance, compounds that retain a phenyl moiety have shown improved pharmacokinetic profiles, suggesting that this compound could be explored for its potential anti-cancer effects .
Neuroprotective Effects
There is emerging evidence that compounds containing piperidine derivatives may possess neuroprotective properties. The interaction between the piperidine moiety and various neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Further studies are required to elucidate these effects specifically for this compound .
Antimicrobial Activity
Data Tables
Case Study 1: Development of sEH Inhibitors
In a study focusing on urea-based sEH inhibitors, researchers optimized the core structure to enhance potency and solubility. Modifications similar to those seen in this compound yielded compounds with improved pharmacokinetic profiles, indicating a pathway for further development in therapeutic settings .
Case Study 2: Neuroprotective Screening
A screening of piperidine derivatives revealed neuroprotective effects against neuronal cell death induced by oxidative stress. Compounds structurally related to this compound showed promise, suggesting potential applications in neurodegenerative disease treatment .
Mécanisme D'action
The mechanism by which 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
- 1-(2-Ethoxyphenyl)-3-((1-benzoylpiperidin-4-yl)methyl)urea
Comparison: 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. Compared to its methoxy analog, the ethoxy derivative may exhibit different pharmacokinetic properties, such as solubility and metabolic stability.
Activité Biologique
1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound's structure incorporates a piperidine moiety, which is known for various pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.
Chemical Structure
The molecular formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, the isonicotinoyl group may enhance the compound's ability to cross the blood-brain barrier, potentially increasing its central nervous system (CNS) effects.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For example, studies have shown that certain piperidine derivatives can inhibit the growth of bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Piperidine derivatives have been studied for their anticancer properties. A study highlighted the effectiveness of piperidine-based compounds in inducing apoptosis in cancer cells through modulation of signaling pathways . It is hypothesized that this compound may exhibit similar effects due to its structural components.
Neuropharmacological Effects
The compound's influence on CNS activity has been explored through its potential as an antidepressant or anxiolytic agent. Piperidine derivatives often interact with serotonin and norepinephrine transporters, suggesting that this compound may also have mood-stabilizing properties .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of piperidine derivatives for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to this compound displayed significant inhibition against both bacterial and fungal strains.
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 16 |
Compound B | S. aureus | 18 |
This compound | TBD | TBD |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, several piperidine derivatives were assessed for their effects on anxiety-like behaviors in rodent models. The results suggested that compounds similar to this compound reduced anxiety levels significantly compared to controls.
Treatment Group | Anxiety Score (Open Field Test) |
---|---|
Control | 25 |
Compound C | 15 |
This compound | TBD |
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-28-19-6-4-3-5-18(19)24-21(27)23-15-16-9-13-25(14-10-16)20(26)17-7-11-22-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFUDWJKZJPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.